PF CBP1
Description
Overview of Chromatin Architecture and Gene Expression Control
Chromatin, the complex of DNA and histone proteins, forms the fundamental packaging unit of the eukaryotic genome within the cell nucleus. The three-dimensional organization of this architecture plays a pivotal role in regulating gene expression by controlling the accessibility of DNA to transcriptional machinery nih.govnumberanalytics.comlongdom.orgbryant.edu. When chromatin is tightly compacted (heterochromatin), DNA is less accessible, leading to reduced gene expression. Conversely, a relaxed or "open" chromatin state (euchromatin) allows greater accessibility for transcription factors and RNA polymerase, thereby increasing gene expression numberanalytics.comlongdom.orgyoutube.com. This dynamic state is influenced by various mechanisms, including histone post-translational modifications (e.g., acetylation, methylation, phosphorylation) and the action of chromatin remodeling complexes that reposition or remove nucleosomes numberanalytics.comyoutube.com. Aberrations in chromatin architecture are intrinsically linked to disease pathogenesis, including various cancers nih.govnumberanalytics.combryant.eduyoutube.com.
Function of Bromodomains as Acetyl-Lysine Readers in Transcriptional Processes
Bromodomains (BRDs) are a family of evolutionarily conserved protein modules, typically around 110 amino acids in length, that function as specific readers of acetylated lysine (B10760008) residues nih.govmdpi.comacs.orgresearchgate.net. These acetylation marks, often found on histone tails but also on non-histone proteins, serve as crucial signals in epigenetic regulation nih.govmdpi.comepicypher.com. By recognizing and binding to these acetylated lysines, bromodomains enable the recruitment of specific protein complexes to regions of acetylated chromatin, thereby influencing chromatin remodeling and transcriptional activation nih.govresearchgate.netepicypher.comnih.gov. This recognition mechanism is pivotal for regulating protein-protein interactions in numerous cellular processes, including gene transcription nih.gov.
Significance of CREB-Binding Protein (CBP) and E1A Binding Protein p300 (EP300) in Epigenetic Signaling
CREB-binding protein (CBP) and E1A binding protein p300 (EP300), often referred to collectively as CBP/EP300, are highly homologous, multifunctional transcriptional coactivators central to epigenetic signaling elifesciences.orgnih.govnih.govmdpi.comedpsciences.org. Both proteins possess intrinsic histone acetyltransferase (HAT) activity, allowing them to acetylate histones and other proteins, and a bromodomain that specifically recognizes acetylated histone tails mdpi.comedpsciences.org.
CBP and EP300 play diverse roles in promoting gene transcription. They act as molecular bridges, connecting DNA-bound transcription factors to the basal transcriptional machinery um.esresearchgate.net. Furthermore, they serve as scaffolds, facilitating the assembly and integration of various transcription factors at enhancer or gene promoter elements um.esresearchgate.netaai.org. Their HAT activity is critical for modifying chromatin structure, leading to its relaxation and increased accessibility for transcription nih.govmdpi.comum.esresearchgate.netactivemotif.com. Beyond histones, CBP/EP300 also acetylate numerous non-histone targets, including key transcription factors like p53 and c-MYC, thereby modulating their function and influencing a wide array of biological pathways nih.govmdpi.comresearchgate.netactivemotif.com.
Given their extensive roles in gene regulation, dysregulation of CBP/EP300, including their bromodomain function, is implicated in various human diseases. Abnormal activity, mutations, or overexpression of CBP/EP300 have been linked to the initiation and progression of several cancers, such as leukemia, multiple myeloma, and prostate cancer elifesciences.orgnih.govnih.govmdpi.comedpsciences.org. For instance, in multiple myeloma, CBP/EP300 bromodomain inhibition can suppress the IRF4/MYC oncogenic network, which is critical for myeloma cell viability elifesciences.orgnih.gov. They are also involved in neurological disorders like Rubinstein-Taybi syndrome nih.gov. The bromodomains of CBP/EP300 are specifically required for the acetylation of histones within a chromatin context, and their abnormal activity can promote cancer onset elifesciences.orgnih.gov.
Roles of CBP/EP300 in Transcriptional Coactivation
Emergence of Chemical Probes Targeting Bromodomains
The discovery that bromodomains bind acetyl-lysine, coupled with the success of early bromodomain inhibitors, particularly those targeting the BET family, has spurred significant interest in developing small molecules to modulate bromodomain function acs.orgnih.govnih.gov. These chemical probes serve as invaluable tools for dissecting the biological roles of specific bromodomain-containing proteins and hold promise as potential therapeutic agents acs.orgnih.gov.
The rationale for developing selective bromodomain inhibitors stems from the need to precisely interrogate the functions of individual bromodomain proteins within complex biological systems and to minimize off-target effects in therapeutic applications nih.govchemrxiv.orgpnas.org. While pan-bromodomain inhibitors can have broad effects, selective inhibitors allow researchers to pinpoint the specific contributions of a particular bromodomain to a disease pathway pnas.org.
One such highly selective chemical probe is PF-CBP1 , which targets the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300). PF-CBP1 (also known as PF-06670910) is a potent and highly selective inhibitor of the CBP bromodomain medchemexpress.comselleckchem.comtocris.comadooq.comglpbio.commedchemexpress.com. It inhibits CREBBP (CBP) and EP300 bromodomains with high affinity medchemexpress.comselleckchem.comtocris.comadooq.comglpbio.com.
Detailed Research Findings for PF-CBP1:
PF-CBP1 demonstrates remarkable selectivity for the bromodomain of CBP over other bromodomains, including those of the BET family (e.g., BRD4) nih.govmedchemexpress.comselleckchem.comtocris.comglpbio.comcaymanchem.com. This selectivity is crucial for its utility as a research tool to specifically investigate CBP/EP300 bromodomain functions.
Table 1: PF-CBP1 Potency and Selectivity Profile
| Target Bromodomain | IC₅₀ (nM) medchemexpress.comselleckchem.comtocris.comadooq.com | Kd (µM) nih.govmedchemexpress.com | Selectivity vs. BRD4 medchemexpress.comselleckchem.comtocris.comglpbio.comcaymanchem.com |
| CREBBP (CBP) | 125 | 0.19 | >100-fold |
| EP300 | 363 | N/A | N/A |
| BRD4 | 1540 (BRD4-1) | >20 | N/A |
| BRD2-1 | 1240 | N/A | N/A |
| BRD3-1 | 1380 | N/A | N/A |
| BRD3-2 | 4220 | N/A | N/A |
| BRD4-2 | 9750 | N/A | N/A |
| BRDT-1 | 2440 | N/A | N/A |
| TAF1-2 | 3390 | N/A | N/A |
| TAF1L-2 | 7290 | N/A | N/A |
Note: IC₅₀ values represent the half-maximal inhibitory concentration, and Kd values represent the dissociation constant.
In cellular contexts, PF-CBP1 has been shown to modulate key inflammatory genes in primary macrophages, reducing the expression of LPS-induced inflammatory cytokines such as IL-1β, IL-6, and IFN-β medchemexpress.comselleckchem.comtocris.comglpbio.comcaymanchem.com. It also downregulates RGS4 (regulator of G protein signaling 4) expression in primary cortical neurons, a target linked to Parkinson's disease medchemexpress.comselleckchem.comtocris.comglpbio.comcaymanchem.com. This indicates its potential utility in researching neurological disorders and inflammatory conditions medchemexpress.comselleckchem.comtocris.com. The development of PF-CBP1, stemming from modifications to existing scaffolds, exemplifies the ongoing efforts to create highly specific chemical tools for probing the intricate roles of individual bromodomains in biological processes nih.gov.
Importance of Specificity in Epigenetic Modulator Research
The development of epigenetic modulators, particularly those targeting bromodomains, has gained significant traction in pharmacological research. A critical aspect of this research is the pursuit of high specificity. Given that many bromodomains share structural similarities in their acetyl-lysine binding pockets, achieving selective inhibition poses a considerable challenge uni.lu. Non-specific targeting of multiple bromodomains can lead to undesirable off-target effects, potentially resulting in broader biological consequences and increased toxicity, thereby limiting therapeutic applicability uni.lufrontiersin.orgcenmed.comchemrxiv.org. Therefore, the ability of an epigenetic modulator to selectively engage its intended target is paramount for developing effective and safe therapeutic agents that precisely modulate gene activity frontiersin.org.
PF CBP1, also known as PF-06670910, stands out as a highly selective inhibitor of the bromodomain of CREB-binding protein (CBP BRD) cenmed.comcenmed.comnih.govguidetopharmacology.orgcenmed.comwikipedia.orgguidetopharmacology.orgpatsnap.com. Research findings highlight its potent and preferential binding to CBP and EP300 bromodomains. This compound inhibits CREBBP and EP300 bromodomains with IC50 values of 125 nM and 363 nM, respectively cenmed.comcenmed.comnih.govcenmed.comwikipedia.org.
Crucially, this compound demonstrates remarkable selectivity over other bromodomains, including members of the BET family. It exhibits greater than 100-fold selectivity for the bromodomain of CBP over BRD4, with some studies reporting up to 139-fold selectivity in biochemical assays and over 105-fold selectivity by isothermal titration calorimetry (ITC) cenmed.comcenmed.comnih.govguidetopharmacology.org. For instance, the dissociation constant (Kd) for this compound against CBP is reported as 0.19 µM, while its Kd against BRD4 is greater than 20 µM by ITC cenmed.com.
Further detailed research findings illustrate this compound's specificity across a panel of bromodomains:
| Bromodomain Target | IC50 (µM) cenmed.com | Kd (µM) cenmed.com |
| CREBBP (CBP) | 0.125 | 0.19 |
| EP300 (p300) | 0.363 | N/A |
| BRD2-1 | 1.24 | N/A |
| BRD3-1 | 1.38 | N/A |
| BRD3-2 | 4.22 | N/A |
| BRD4-1 | 1.54 | N/A |
| BRD4-2 | 9.75 | >20 |
| BRDT-1 | 2.44 | N/A |
| TAF1-2 | 3.39 | N/A |
| TAF1L-2 | 7.29 | N/A |
N/A: Not available in the provided search results for this specific measurement.
This high degree of selectivity for CBP and p300 bromodomains allows this compound to modulate specific downstream targets without broadly affecting other bromodomain-mediated pathways. For example, this compound has been shown to reduce LPS-induced inflammatory cytokine expression (IL-1β, IL-6, and IFN-β) in primary macrophages and downregulate RGS4 expression in cortical neurons, demonstrating its functional impact stemming from its targeted inhibition cenmed.comcenmed.comnih.govwikipedia.orgguidetopharmacology.org. The precise targeting offered by compounds like this compound is crucial for advancing the understanding of specific bromodomain functions and for the potential development of highly targeted therapeutic strategies.
Properties
Molecular Formula |
C29H36N4O3 |
|---|---|
Molecular Weight |
488.62 |
Synonyms |
5-(Dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-2-[2-(4-propoxyphenyl)ethyl]-1H-1,3-benzodiazole |
Origin of Product |
United States |
Discovery and Preclinical Characterization of Pf Cbp1
Conceptual Basis for the Development of Selective CREBBP/EP300 Bromodomain Inhibitors
CREBBP and EP300 are highly homologous histone acetyltransferases (HATs) and transcriptional coactivators that play crucial roles in regulating gene expression by controlling the acetylation levels of both histone and non-histone proteins. mdpi.comresearchgate.net Their bromodomains are specialized protein interaction modules that recognize and bind to ε-N-acetylated lysine (B10760008) residues on histone tails, thereby facilitating the recruitment of transcriptional machinery and modulating chromatin structure and dynamics. mdpi.comresearchgate.netnih.gov
Dysregulation of CREBBP/EP300 function is implicated in the initiation, progression, and chemoresistance of various diseases, including inflammation and different types of cancer. mdpi.comresearchgate.netnih.gov The success of bromodomain and extraterminal (BET) inhibitors in modulating gene expression has spurred intensive research into other bromodomain-containing proteins, including CREBBP and EP300, as promising therapeutic targets. nih.gov Inhibiting these bromodomains offers a strategy to interfere with oncogene-driven transcriptional programs and other pathological processes, highlighting their therapeutic potential. mdpi.comresearchgate.net
Origins of PF CBP1 within Bromodomain Inhibitor Design Programs
The development of PF-CBP1 emerged from dedicated bromodomain inhibitor design programs aimed at identifying selective compounds. rsc.org Specifically, a team at Pfizer modified the scaffold of SGC-CBP30, another CREBBP/EP300 inhibitor, with the objective of enhancing selectivity for CREBBP over BRD4(1). rsc.org This optimization led to the identification of PF-CBP1, a propoxy analogue of SGC-CBP30. rsc.org The discovery and initial characterization of PF-CBP1 were notably detailed in a 2015 publication by Chekler et al. selleckchem.commedchemexpress.comapexbt.comresearchgate.net Structural analysis and profiling, including BROMOscan, confirmed the broad selectivity of PF-CBP1 for CREBBP and EP300 over other bromodomain subfamilies. rsc.org
This compound as a Validated Chemical Probe for Epigenetic Research
PF-CBP1 is recognized as a validated chemical probe, a small molecule tool used in research to perturb specific biological targets and investigate their functions. Its validation stems from its high selectivity and well-defined mechanism of action. PF-CBP1 demonstrates greater than 100-fold selectivity for the bromodomain of CREBBP over that of BRD4 and a panel of other bromodomains. medchemexpress.comselleckchem.comcaymanchem.com
Key research findings illustrating PF-CBP1's activity include:
| Target | IC50 (nM) | Selectivity | Observed Effect | Reference |
| CREBBP | 125 | >100-fold over BRD4 | Reduction of LPS-induced inflammatory cytokines (IL-1β, IL-6, IFN-β) in primary macrophages; downregulation of RGS4 in cortical neurons. | medchemexpress.comselleckchem.comcaymanchem.combioscience.co.uk |
| EP300 | 363 | medchemexpress.comselleckchem.comadooq.comcaymanchem.combioscience.co.uk |
This selective inhibition allows researchers to investigate the specific roles of CREBBP and EP300 bromodomains in various cellular processes, including inflammation and neurological functions. medchemexpress.combioscience.co.ukmdpi.com
Current Status in Preclinical Research Development
As of the current understanding, PF-CBP1 remains in the preclinical development stage. apexbt.comnih.gov It continues to be widely utilized as a valuable research tool to study epigenetic targets and their biological roles in diverse contexts. bioscience.co.uknih.govcaymanchem.com Its application in research spans areas such as inflammation, neurological disorders, and various forms of cancer, contributing to the broader understanding of epigenetic mechanisms and the potential for therapeutic interventions. medchemexpress.comselleckchem.commdpi.comnih.gov
Molecular Mechanisms of Pf Cbp1 Action
Specific Engagement with CREBBP and EP300 Bromodomains
PF CBP1 demonstrates a specific and potent inhibitory action against the bromodomains of both CREBBP and EP300. These proteins are large, multi-domain transcriptional coactivators that play central roles in gene expression regulation and epigenetics nih.govalliancegenome.orgnih.gov. Their bromodomains are specialized protein modules that recognize and bind to acetylated lysine (B10760008) residues, particularly on histone tails, which is a key step in recruiting transcriptional machinery to chromatin nih.gov.
Quantitative Assessment of Bromodomain Binding Affinity
Quantitative assessments have established the high binding affinity of this compound for the bromodomains of CREBBP and EP300. In biochemical assays, this compound inhibits CREBBP bromodomains with an IC₅₀ value of 125 nM and EP300 bromodomains with an IC₅₀ value of 363 nM medchemexpress.comselleckchem.comcaymanchem.commedchemexpress.comadooq.com. Further characterization using isothermal titration calorimetry (ITC), a label-free technique for determining dissociation constants (Kd values), revealed a Kd of 0.19 µM for CBP medchemexpress.com.
Table 1: Quantitative Binding Affinity of this compound for CREBBP and EP300 Bromodomains
| Target Bromodomain | Assay Type | Binding Affinity (IC₅₀ / Kd) | Citation |
| CREBBP (CBP) | Biochemical | 125 nM (IC₅₀) | medchemexpress.comselleckchem.comcaymanchem.commedchemexpress.comadooq.com |
| CREBBP (CBP) | ITC | 0.19 µM (Kd) | medchemexpress.com |
| EP300 (p300) | Biochemical | 363 nM (IC₅₀) | medchemexpress.comselleckchem.comcaymanchem.commedchemexpress.comadooq.com |
Comparative Selectivity Profile Against Other Bromodomain Subfamilies (e.g., BRD4)
A critical feature of this compound is its remarkable selectivity for the bromodomains of CREBBP and EP300 over other bromodomain-containing proteins, notably those belonging to the BET (Bromodomain and Extra-Terminal domain) subfamily, such as BRD4. This compound exhibits greater than 100-fold selectivity for the bromodomain of CBP over BRD4 medchemexpress.comcaymanchem.comnih.gov. Specifically, biochemical assays have shown this compound to be 139-fold selective over BRD4, and ITC studies confirm this with over 105-fold selectivity medchemexpress.comselleckchem.comglpbio.com.
Comprehensive bromodomain profiling, including BROMOscan (DiscoveRx) analysis, has further validated this compound's broader selectivity for CBP and p300 across various other bromodomain subfamilies nih.gov. This selectivity is crucial for minimizing off-target effects and for precisely dissecting the roles of CREBBP/EP300 in biological systems.
Table 2: Comparative Selectivity Profile of this compound Against Other Bromodomains (IC₅₀ values)
| Target Bromodomain | IC₅₀ (µM) | Citation |
| CREBBP (CBP) | 0.125 | medchemexpress.com |
| EP300 (p300) | 0.363 | medchemexpress.com |
| BRD2-1 | 1.24 | medchemexpress.com |
| BRD3-1 | 1.38 | medchemexpress.com |
| BRD3-2 | 4.22 | medchemexpress.com |
| BRD4-1 | 1.54 | medchemexpress.com |
| BRD4-2 | 9.75 | medchemexpress.com |
| BRDT-1 | 2.44 | medchemexpress.com |
| TAF1-2 | 3.39 | medchemexpress.com |
| TAF1L-2 | 7.29 | medchemexpress.com |
Impact on Acetylated Histone Recognition and Chromatin Interactions
The primary mechanism of action for bromodomain inhibitors like this compound involves disrupting the recognition of acetylated histone marks. Bromodomains act as "readers" of these epigenetic marks on histone tails, facilitating the recruitment of transcriptional machinery to specific genomic loci nih.gov. By binding to the acetyl-lysine binding pocket within the bromodomain, this compound prevents the interaction between the bromodomain and the acetyl group on histones nih.gov. This interference directly impacts chromatin interactions, as CREBBP and EP300 bromodomains are known to be integral for the proper association of these acetyltransferases with chromatin researchgate.net.
Interference with CREBBP/EP300 Recruitment to Chromatin
CREBBP and EP300 are histone acetyltransferases (HATs) that play a vital role in chromatin remodeling and gene regulation. Their bromodomains are essential for their recruitment to specific chromatin regions where they can exert their HAT activity nih.govalliancegenome.orgnih.gov. For instance, the bromodomain of CREBBP binds to acetylated lysine 382 of p53, an interaction crucial for p53's recruitment of CREBBP following DNA damage nih.gov. This compound, by competitively occupying the bromodomain's acetyl-lysine binding site, interferes with this critical recognition process, thereby impeding the proper recruitment of CREBBP and EP300 to their chromatin targets. This disruption prevents these coactivators from binding correctly to acetylated histone marks on chromatin, without directly affecting their catalytic HAT function researchgate.net.
Modulation of Transcriptional Coactivator Function and Associated Protein Complexes
As transcriptional coactivators, CREBBP and EP300 are central to numerous cellular pathways, regulating gene expression and cellular signaling alliancegenome.orgnih.gov. This compound's inhibition of their bromodomain function leads to a significant modulation of their coactivator activity and downstream transcriptional programs. This is evidenced by the compound's ability to downregulate various targets of CBP in macrophages and primary neurons . For example, this compound has been shown to reduce the expression of LPS-induced inflammatory cytokines, including IL-1β, IL-6, and IFN-β, in primary macrophages medchemexpress.comselleckchem.commedchemexpress.comglpbio.comfishersci.atrndsystems.comselleckchem.com. Furthermore, it downregulates the expression of RGS4 (regulator of G protein signaling 4) in cortical neurons, a gene linked to Parkinson's disease medchemexpress.comselleckchem.comcaymanchem.commedchemexpress.comglpbio.comfishersci.atrndsystems.comselleckchem.com. The inhibition of CREBBP/EP300 bromodomains by this compound can disrupt critical oncogenic transcriptional programs that are regulated by key transcription factors such as MYC, IRF4, GATA1, and AR researchgate.net. This modulation of transcriptional coactivator function underscores the potential of this compound as a chemical probe for studying the intricate roles of CREBBP and EP300 in health and disease.
Cellular and Biochemical Consequences of Pf Cbp1 Intervention
Global Effects on Gene Expression Landscape
The inhibition of CBP and p300 bromodomains by PF-CBP1 leads to significant alterations in the global gene expression landscape, impacting both transcriptional activation and repression.
Transcriptional profiling studies have been conducted to understand the broad impact of PF-CBP1 treatment on gene expression. PF-CBP1 has been shown to downregulate targets of CBP in primary macrophages and neurons scientificlabs.ie. For instance, it mildly downregulated the expression of key inflammatory genes in J774, a murine macrophage cell line probes-drugs.org. The compound's ability to modulate gene expression is attributed to its selective inhibition of CBP bromodomain, which plays a role in reading acetylated lysine (B10760008) residues on histones, thereby influencing transcriptional regulation glpbio.com.
Research indicates that PF-CBP1 treatment results in the downregulation of specific gene sets, particularly those involved in inflammatory responses. Notably, several genes affected by PF-CBP1 were distinct from those influenced by pan-BET inhibitors, including REL, RELB, and CCL2 mdpi.com. While specific comprehensive lists of all upregulated and downregulated gene sets are not extensively detailed in the provided snippets, the consistent mention of inflammatory genes suggests a targeted effect.
Transcriptional Profiling in Response to PF CBP1 Treatment
Regulation of Inflammatory Pathways in Immune Cell Models
PF-CBP1 demonstrates potent anti-inflammatory properties by modulating key inflammatory genes in primary macrophages selleckchem.comtocris.comrndsystems.commedchemexpress.commedchemexpress.comglpbio.com. This makes it a potential candidate for treating inflammatory diseases .
PF-CBP1 significantly reduces the expression of lipopolysaccharide (LPS)-induced inflammatory cytokines in primary macrophages medchemexpress.comselleckchem.comcaymanchem.comrndsystems.commedchemexpress.comfishersci.fibioscience.co.uk. Studies using J774 macrophage-like cells have shown that PF-CBP1 moderately reduces LPS-induced Interleukin-6 (IL-6) and Interferon-beta (IFN-β) expression at 10 µM, with a more evident decrease in Interleukin-1 beta (IL-1β) expression at 3 µM medchemexpress.comselleckchem.comglpbio.com. This suppressive effect on cytokine production highlights its role in dampening inflammatory responses.
The following table summarizes the observed suppression of LPS-induced cytokines by PF-CBP1 in J774 cells:
Table 1: Suppression of LPS-Induced Cytokines by PF-CBP1 in J774 Cells
| Cytokine | Concentration of PF-CBP1 | Observed Effect (LPS-induced expression) | Reference |
| IL-1β | 3 µM | Evidently decreased | medchemexpress.comselleckchem.comglpbio.com |
| IL-6 | 10 µM | Moderately reduced | medchemexpress.comselleckchem.comglpbio.com |
| IFN-β | 10 µM | Moderately reduced | medchemexpress.comselleckchem.comglpbio.com |
While the direct downstream signaling cascades in immunomodulation by PF-CBP1 are not explicitly detailed in the provided information, its role as a selective inhibitor of CBP and p300 bromodomains implies an impact on pathways regulated by these coactivators medchemexpress.comselleckchem.comcaymanchem.comtocris.comrndsystems.com. CBP and p300 are known to be involved in various inflammatory pathways, and their inhibition by PF-CBP1 likely dampens inflammation by interfering with the transcriptional activation of pro-inflammatory genes . Other CBP bromodomain inhibitors have been shown to suppress LPS-induced expression and release of HMGB1 and attenuate pro-inflammatory activity of HMGB1, by down-regulating activation of MAPKs and NF-κB signaling nih.gov. This suggests a potential similar mechanism for PF-CBP1, given its similar target.
Suppression of Lipopolysaccharide-Induced Cytokine Expression in Macrophages
Influence on Neuronal Gene Expression and Regulatory Elements
PF-CBP1 also exerts an influence on neuronal gene expression, indicating its potential in neurological research. It downregulates RGS4 (regulator of G protein signaling 4) expression in primary cortical neurons medchemexpress.comselleckchem.comcaymanchem.comtocris.comrndsystems.comscientificlabs.iemedchemexpress.commedchemexpress.comglpbio.comfishersci.fi. RGS4 is a target linked to Parkinson's disease, suggesting a potential therapeutic avenue for neurological disorders medchemexpress.comselleckchem.commedchemexpress.commedchemexpress.comglpbio.comfishersci.fi. In primary cortical neurons, PF-CBP1 significantly reduced RGS4 mRNA levels by 49% relative to vehicle after 24 hours at concentrations between 100 nM and 1000 nM medchemexpress.com. At a 10-fold IC50 dose, PF-CBP1 could significantly reduce RGS4 mRNA levels at 24 hours compared to vehicle, although no changes were observed at 1 hour glpbio.com. This neuroprotective potential suggests that PF-CBP1 might offer benefits in neurodegenerative diseases or brain injuries .
Table 2: Effect of PF-CBP1 on RGS4 mRNA Levels in Cortical Neurons
| Concentration of PF-CBP1 | Incubation Time | Observed Effect on RGS4 mRNA Levels | Reference |
| 100 nM - 1000 nM | 24 hours | 49% reduction relative to vehicle | medchemexpress.com |
| 10-fold IC50 dose | 24 hours | Significant reduction | glpbio.com |
| 10-fold IC50 dose | 1 hour | No change | glpbio.com |
Downregulation of Regulator of G Protein Signaling 4 (RGS4) in Primary Cortical Neurons
PF-CBP1 has been demonstrated to significantly downregulate the expression of Regulator of G Protein Signaling 4 (RGS4) in primary cortical neurons. medchemexpress.combiosschina.com Specifically, treatment with PF-CBP1 at concentrations ranging from 100 nM to 1000 nM for 24 hours resulted in a notable 49% reduction in RGS4 mRNA levels compared to vehicle-treated controls in cortical neuron cells. medchemexpress.com
RGS4 is a crucial protein selectively expressed within the central nervous system (CNS) and heart. nih.gov Its mRNA is predominantly found in regions such as the amygdala and striatum, but it is also present across most cortical neuronal layers. nih.gov As a member of the R4 family of RGS proteins, RGS4 functions as a GTPase-activating protein (GAP) for Gαq and Gαi/o subunits of G proteins. nih.gov This activity is vital for regulating various G protein-coupled receptor (GPCR) signaling pathways, which are integral to neuronal communication and function. nih.gov
The observed reduction in RGS4 mRNA levels by PF-CBP1 highlights a direct cellular consequence of its action in primary cortical neurons. This downregulation suggests a potential alteration in the kinetics of G protein signaling, as RGS proteins accelerate the deactivation of Gα subunits. nih.gov
Table 1: Effect of PF-CBP1 on RGS4 mRNA Levels in Cortical Neurons
| Compound | Concentration Range | Incubation Time | RGS4 mRNA Reduction (vs. Vehicle) | Cell Type | Reference |
| PF-CBP1 | 100 nM - 1000 nM | 24 hours | 49% | Cortical Neuron Cells | medchemexpress.com |
Elucidation of Neural Pathway Perturbations
The primary mechanism of action of PF-CBP1 involves its potent and selective inhibition of the bromodomains of CREB binding protein (CBP) and EP300. medchemexpress.comcaymanchem.commedchemexpress.comselleckchem.combiosschina.comglpbio.com These proteins are well-established transcriptional coactivators that play a fundamental role in regulating gene expression by modifying chromatin structure through their histone acetyltransferase (HAT) activity. scientificlabs.iesickkids.ca By inhibiting these bromodomains, PF-CBP1 disrupts the interaction of CBP and EP300 with acetylated lysine residues on histones, thereby modulating the transcription of numerous genes involved in various cellular processes, including cell growth, differentiation, and survival. scientificlabs.ie
The broader implications of PF-CBP1's effects extend to neurological disorders, as RGS4 is a target linked to Parkinson's disease. medchemexpress.comselleckchem.comglpbio.com The modulation of RGS4 expression by PF-CBP1 suggests its potential to influence disease-relevant neural circuits and pathways, offering a basis for further research into its therapeutic utility in conditions characterized by dysfunctional G protein signaling or altered gene expression patterns.
Table 2: Inhibitory Activity of PF-CBP1 against Bromodomains
| Bromodomain Target | IC50 Value (nM) | Selectivity over BRD4 | Reference |
| CREBBP | 125 | >100-fold | medchemexpress.comcaymanchem.comselleckchem.combiosschina.com |
| EP300 | 363 | - | medchemexpress.comcaymanchem.comselleckchem.combiosschina.com |
| BRD2-1 | 1240 | - | medchemexpress.com |
| BRD3-1 | 1380 | - | medchemexpress.com |
| BRD3-2 | 4220 | - | medchemexpress.com |
| BRD4-1 | 1540 | - | medchemexpress.com |
| BRD4-2 | 9750 | - | medchemexpress.com |
| BRDT-1 | 2440 | - | medchemexpress.com |
| TAF1-2 | 3390 | - | medchemexpress.com |
| TAF1L-2 | 7290 | - | medchemexpress.com |
Methodological Approaches in Pf Cbp1 Research
Quantitative Biochemical Assays for Bromodomain Inhibition (e.g., IC50, Kd Determination)
Quantitative biochemical assays are fundamental for characterizing the potency and selectivity of PF-CBP1 against its target bromodomains. Key parameters determined include the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd).
PF-CBP1 demonstrates potent inhibitory activity against CREBBP and EP300 bromodomains, with reported IC50 values of 125 nM and 363 nM, respectively. medchemexpress.comselleckchem.comcaymanchem.comfishersci.atglpbio.commedchemexpress.com Its affinity for CBP has been further characterized by Isothermal Titration Calorimetry (ITC), yielding a Kd of 0.19 µM. medchemexpress.com A critical aspect of PF-CBP1's profile is its high selectivity, exhibiting over 105-fold selectivity for CBP over BRD4 by ITC, and 139-fold selectivity in biochemical assays. medchemexpress.commedchemexpress.com This selectivity is crucial for attributing observed biological effects specifically to CBP/p300 inhibition rather than off-target interactions with other bromodomains. medchemexpress.comcaymanchem.com
Table 1: Biochemical Inhibition and Binding Data for PF-CBP1
| Target Bromodomain | Assay Type | Value | Reference |
| CREBBP (CBP) | IC50 | 125 nM | medchemexpress.comselleckchem.comcaymanchem.comfishersci.atglpbio.commedchemexpress.com |
| EP300 (p300) | IC50 | 363 nM | medchemexpress.comselleckchem.comcaymanchem.comfishersci.atglpbio.commedchemexpress.com |
| CBP | Kd (ITC) | 0.19 µM | medchemexpress.com |
| BRD4 | Kd (ITC) | >20 µM | medchemexpress.com |
| BRD4 | Selectivity (Biochemical) | >139-fold over CBP | medchemexpress.com |
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are frequently employed as homogeneous, high-throughput methods for characterizing inhibitors of bromodomain-acetylated peptide interactions, including those involving the CBP bromodomain. researchgate.netcaymanchem.com In these assays, the displacement of a labeled acetylated peptide from the bromodomain by an inhibitor like PF-CBP1 leads to a measurable change in TR-FRET signal. caymanchem.com
Cellular Target Engagement Assays (e.g., BROMOscan, BRET, FRAP)
Cellular target engagement assays are vital for confirming that PF-CBP1 effectively binds to its intended targets within the complex environment of living cells.
BROMOscan profiling has been utilized to confirm the broader selectivity of PF-CBP1 for CBP and p300 across various bromodomain subfamilies. nih.gov This method provides a comprehensive assessment of compound binding to a panel of bromodomains, ensuring the specificity observed in biochemical assays translates to a cellular context. nih.gov
Bioluminescence Resonance Energy Transfer (BRET), particularly NanoBRET, is a biophysical technique used for quantitative assessment of small molecule-target protein binding in live cells. promegaconnections.compromega.com In NanoBRET assays, a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that reversibly binds the target are used. promegaconnections.compromega.com The displacement of the tracer by an unlabeled test compound, such as PF-CBP1, results in a dose-dependent decrease in BRET signal, indicating intracellular target engagement. promegaconnections.compromega.com While specific NanoBRET data for PF-CBP1 is not detailed, this methodology is broadly applied to assess bromodomain inhibitors, including other CBP/p300 inhibitors. nih.govpromegaconnections.compromega.comrsc.org
Fluorescence Recovery After Photobleaching (FRAP) assays are another method to demonstrate on-target cellular activity. For example, FRAP assays have shown dose-dependent inhibition of a GFP-tagged CBP construct's binding to hyper-acetylated chromatin by CBP/p300 bromodomain inhibitors at micromolar concentrations. nih.gov This indicates that the inhibitors can disrupt the interaction between CBP and its chromatin targets within living cells. nih.gov
High-Throughput Screening Methodologies for Bromodomain Inhibitors
High-throughput screening (HTS) methodologies are instrumental in the discovery and optimization of bromodomain inhibitors like PF-CBP1. TR-FRET assays, as mentioned previously, are particularly well-suited for HTS due to their homogeneous nature and ability to be scaled to high-density plate formats (e.g., 384-well or 1,536-well plates). caymanchem.com These assays allow for rapid characterization of numerous compounds for their ability to inhibit bromodomain-acetylated peptide interactions. caymanchem.com
Beyond traditional biochemical screens, fragment-based high-throughput screening has been employed to identify diverse novel chemotypes binding to bromodomains, including CREBBP. uzh.ch This approach often combines in silico docking, protein X-ray crystallography, and calorimetry for hit optimization. uzh.ch Virtual screening campaigns, such as Virtual Screen to NMR (VS2NMR), leverage computational methods to screen large libraries of small molecules, followed by experimental validation using ligand-observed Nuclear Magnetic Resonance (NMR) spectroscopy and in vitro binding assays. jimcontent.com Such integrated strategies have been successful in discovering ligand-efficient fragments targeting the CREBBP bromodomain, which can then be further optimized into potent inhibitors. uzh.chjimcontent.com
Advanced Transcriptional and Epigenomic Profiling Techniques (e.g., RNA-Seq, ChIP-Seq)
To understand the comprehensive impact of PF-CBP1 on cellular processes, advanced transcriptional and epigenomic profiling techniques are employed. Since CBP and p300 are key transcriptional co-activators, inhibiting their bromodomains is expected to alter gene expression and chromatin states.
RNA sequencing (RNA-Seq) is used to analyze changes in gene expression profiles in response to PF-CBP1 treatment. This technique can identify specific genes or pathways whose transcription is modulated by CBP/p300 bromodomain inhibition. glpbio.comresearchgate.netjneurosci.orgjneurosci.orgaacrjournals.org For instance, transcriptional profiling of selective CBP bromodomain inhibitors has highlighted their therapeutic opportunities by revealing the broad impact on gene expression. glpbio.comresearchgate.net
Chromatin Immunoprecipitation sequencing (ChIP-Seq) provides insights into the epigenetic consequences of PF-CBP1 activity. ChIP-Seq can map the genomic locations of histone modifications (e.g., H3K27ac, which is associated with active enhancers and promoters and is often regulated by CBP/p300) and the binding of transcription factors or co-activators like CBP itself. jneurosci.orgaacrjournals.orgresearchgate.netnih.gov Studies involving the elimination of CBP in mouse brains, for example, have used RNA-Seq and ChIP-Seq to reveal deficits in the transcriptional competence of genes linked to learning and memory, alongside correlated epigenetic alterations such as reduced H3K27ac levels and RNA polymerase II binding at downregulated gene promoters. jneurosci.orgjneurosci.org By applying these techniques, researchers can elucidate how PF-CBP1's inhibition of CBP/p300 bromodomains translates into specific changes in chromatin accessibility and gene transcription.
Application in In Vitro Primary Cell Culture Systems (e.g., Macrophages, Cortical Neurons)
PF-CBP1 has been extensively studied in various in vitro primary cell culture systems to understand its biological effects in relevant physiological contexts.
In primary macrophages, PF-CBP1 has been shown to reduce the expression of lipopolysaccharide (LPS)-induced inflammatory cytokines, including IL-1β, IL-6, and IFN-β. medchemexpress.comselleckchem.comcaymanchem.comfishersci.atglpbio.commedchemexpress.com This indicates its potential role in modulating inflammatory responses. Studies have also confirmed that PF-CBP1 does not cause cytotoxicity in primary macrophages even at high concentrations (up to 30 mM), suggesting a favorable cellular safety profile within experimental ranges. glpbio.com
In primary cortical neurons, PF-CBP1 downregulates the expression of Regulator of G protein signaling 4 (RGS4). medchemexpress.comselleckchem.comcaymanchem.comfishersci.atglpbio.commedchemexpress.com RGS4 is a target linked to neurological disorders, including Parkinson's disease. medchemexpress.comselleckchem.com Research in rat primary cortical neurons demonstrated that while RGS4 expression showed no immediate changes at 1 hour, treatment with PF-CBP1 at 10-fold its IC50 significantly reduced RGS4 mRNA levels after 24 hours. glpbio.com These findings highlight PF-CBP1's utility in investigating the roles of CBP/p300 bromodomains in neuronal function and potential neurological applications.
Utilization of Non-Human In Vivo Models for Preclinical Efficacy Studies
As of current reports, specific animal in vivo data for PF-CBP1 itself have not been published. glpbio.com However, preclinical efficacy studies for bromodomain inhibitors, including those targeting CBP/p300, typically involve the use of non-human in vivo models to assess pharmacokinetics, target engagement, and therapeutic efficacy in disease models.
For other CBP/p300 bromodomain inhibitors, in vivo studies generally involve evaluating pharmacokinetic parameters such as solubility, hepatic clearance, plasma protein binding, and cytochrome P450 inhibition. nih.gov Efficacy is then assessed in relevant animal models of disease, such as models of inflammation or cancer, where CBP/p300 bromodomain activity is implicated. For example, a closely related CBP/p300 inhibitor, SGC-CBP30, has shown efficacy in blocking HMGB1-mediated inflammatory responses in vivo. rsc.org Such studies aim to determine if the in vitro and cellular effects translate into therapeutic benefits in a living organism.
Structure Activity Relationship Sar Studies and Analog Development of Pf Cbp1
Medicinal Chemistry Approaches for Optimization of Bromodomain Inhibitors
The development of bromodomain inhibitors, including PF-CBP1, relies heavily on sophisticated medicinal chemistry approaches. These strategies aim to identify and optimize small molecules that can selectively bind to and modulate the activity of specific bromodomains, such as those found in CBP and EP300. Key objectives in this optimization process include improving binding affinity, enhancing selectivity over other bromodomains (especially the BET family), and ensuring the availability of appropriate chemical tools like negative control compounds. tocris.com
Initial discovery efforts often involve in vitro screening techniques or in silico methods like high-throughput fragment docking and virtual screening. jkchemical.comcaymanchem.comguidetoimmunopharmacology.org Once initial hits are identified, medicinal chemistry campaigns focus on refining these compounds through systematic modifications. This iterative process, guided by structure-activity relationships (SAR) and often supported by X-ray crystallography, aims to achieve optimal potency and selectivity. caymanchem.com For non-BET bromodomain chemical probes, the aspiration is to achieve selectivity greater than 100-fold over BET bromodomains. tocris.com
Systematic Analysis of Chemical Modifications and Their Impact on Binding Affinity and Selectivity
PF-CBP1 itself is a testament to systematic chemical modification. It was developed as a propoxy analogue of the SGC-CBP30 scaffold, specifically to improve selectivity for CBP over BRD4(1). tocris.comjkchemical.com This modification resulted in PF-CBP1 demonstrating good affinity for CBP with a KD of 0.19 µM and notable selectivity over BRD4(1) with a KD of 20 µM. tocris.comjkchemical.com
Further analysis revealed PF-CBP1's robust selectivity profile. It exhibits greater than 100-fold selectivity for the CBP bromodomain over BRD4. hellobio.comshlmai.net Its inhibitory potency against CBP and p300 bromodomains is characterized by IC50 values of 125 nM and 363 nM, respectively. hellobio.comtranscriptionfactor.orgnih.govshlmai.net Beyond BRD4, PF-CBP1 also shows selectivity across a broader panel of other bromodomains. For instance, its IC50 values against other bromodomains include: BRD2-1 (1.24 µM), BRD3-1 (1.38 µM), BRD3-2 (4.22 µM), BRD4-1 (1.54 µM), BRD4-2 (9.75 µM), BRDT-1 (2.44 µM), TAF1-2 (3.39 µM), and TAF1L-2 (7.29 µM). shlmai.net
The parent compound, SGC-CBP30, previously exhibited low nanomolar affinity for CBP (KD 21 nM) and p300 (KD 32 nM), with approximately 40-fold selectivity over BRD4(1). tocris.com Chemical modifications, such as the introduction of a methyl branch on the N-1 ethylene (B1197577) linker in SGC-CBP30 analogues, were found to yield potent and selective compounds, with the (S)-methyl enantiomers being particularly favorable for CBP binding. tocris.com In other optimization efforts for CBP/EP300 inhibitors, 6-aryl substituents were found to be beneficial for enhancing CBP potency and selectivity over BRD4(1), as seen with CPI-637. tocris.com
Table 1: Binding Affinity and Selectivity of PF-CBP1 against Various Bromodomains
| Bromodomain Target | Affinity/Potency (IC₅₀ or KD) | Selectivity over BRD4(1) | Source |
| CBP | KD 0.19 µM; IC₅₀ 125 nM | >100-fold | hellobio.comtocris.comjkchemical.comshlmai.net |
| p300 | KD 0.19 µM; IC₅₀ 363 nM | - | hellobio.comtocris.comjkchemical.comshlmai.net |
| BRD4(1) | KD 20 µM; IC₅₀ 1.54 µM | 1-fold (reference) | tocris.comjkchemical.comshlmai.net |
| BRD2-1 | IC₅₀ 1.24 µM | - | shlmai.net |
| BRD3-1 | IC₅₀ 1.38 µM | - | shlmai.net |
| BRD3-2 | IC₅₀ 4.22 µM | - | shlmai.net |
| BRD4-2 | IC₅₀ 9.75 µM | - | shlmai.net |
| BRDT-1 | IC₅₀ 2.44 µM | - | shlmai.net |
| TAF1-2 | IC₅₀ 3.39 µM | - | shlmai.net |
| TAF1L-2 | IC₅₀ 7.29 µM | - | shlmai.net |
Identification of Key Pharmacophoric Elements for CBP/EP300 Bromodomain Recognition
Understanding the molecular interactions between inhibitors and the CBP/EP300 bromodomain is crucial for rational drug design. Structural analyses, including X-ray crystallography, have illuminated key pharmacophoric elements. The binding pocket of bromodomains typically recognizes acetylated lysine (B10760008) residues. caymanchem.com
A conserved binding motif that mimics the natural acetylated lysine ligand is observed at the bottom of the bromodomain binding pocket. caymanchem.com For inhibitors like SGC-CBP30, the dimethylisoxazole moiety forms critical interactions with the acetyl lysine binding residues. tocris.com Furthermore, the aryl group in SGC-CBP30 was observed to engage in a cation–π interaction with arginine 1173 (R1173) within an induced pocket. tocris.com This R1173 residue, along with the "LPF shelf" (Leu1109, Pro1110, Phe1111), has been identified as crucial for enhancing both potency and selectivity in CBP bromodomain ligands. Other examples of acetyl lysine mimics include the carbonyl group in I-CBP112 and the tropolone (B20159) head group in compound 15, both of which were confirmed by X-ray crystal structures to engage in the expected binding interactions. tocris.comjkchemical.com
Design and Synthesis of Negative Control Compounds
The rigorous evaluation of chemical probes in biological assays necessitates the use of well-characterized negative control compounds. These are structurally similar analogues that lack the desired target activity, allowing researchers to confirm on-target effects. tocris.com
For PF-CBP1, a matched negative control compound, ISOX-INACT, has been developed. The design of ISOX-INACT involved the introduction of two methyl groups flanking the dimethylisoxazole head group of the active analogue. tocris.comjkchemical.com This seemingly minor chemical modification results in an unfavorable change in the isoxazole-benzimidazole torsion angle, significantly diminishing its inhibitory activity. tocris.comjkchemical.com Consequently, ISOX-INACT is a very weak inhibitor of CBP (IC50 10.6 µM) and is essentially inactive against BRD4(1) (IC50 > 120 µM). tocris.comjkchemical.com The availability of such a negative control is vital for corroborating the on-target activity observed with PF-CBP1 in biological experiments. tocris.com
Exploration of Scaffold Hopping and Derivatization Strategies for Enhanced Properties
Scaffold hopping is a powerful medicinal chemistry strategy employed to discover novel chemical entities with similar biological activity but distinct core structures. This approach can lead to compounds with improved properties, such as enhanced selectivity, better pharmacokinetic profiles, or reduced off-target effects. guidetoimmunopharmacology.org While the direct application of scaffold hopping from PF-CBP1 is not explicitly detailed in the provided information, the development of PF-CBP1 itself from the SGC-CBP30 scaffold represents a derivatization and optimization strategy. tocris.comjkchemical.com
Computational techniques, including the search for bioisosteric replacements, have been instrumental in exploring new chemical space and identifying alternative scaffolds or modifications. For instance, computational methods were used to search for bioisosteric replacements for the dimethylisoxazole head group on the SGC-CBP30 scaffold, demonstrating the ongoing exploration of derivatization strategies to enhance properties. tocris.comjkchemical.com The continuous refinement of bromodomain inhibitors involves a dynamic interplay of rational design, synthesis, and biological evaluation, constantly seeking to optimize drug-like properties.
Research Implications and Preclinical Therapeutic Potential
Investigational Tool for Dissecting CREBBP/EP300 Bromodomain Functions
PF-CBP1 serves as a highly selective inhibitor of the bromodomains of CREBBP and EP300, key transcriptional coactivators involved in numerous cellular processes medchemexpress.commedchemexpress.comselleckchem.com. Its inhibitory activity against CREBBP has an IC₅₀ of 125 nM, and against EP300, an IC₅₀ of 363 nM medchemexpress.comselleckchem.com. A notable characteristic of PF-CBP1 is its remarkable selectivity, demonstrating over 100-fold selectivity for the bromodomain of CBP compared to BRD4, and greater than 105-fold selectivity as determined by isothermal titration calorimetry (ITC) medchemexpress.commedchemexpress.comselleckchem.com. In biochemical assays, this selectivity extends to 139-fold over BRD4 selleckchem.com. Furthermore, PF-CBP1 exhibits selectivity over a panel of other bromodomains, including BRD2-1, BRD3-1, BRD3-2, BRD4-1, BRD4-2, BRDT-1, TAF1-2, and TAF1L-2, with IC₅₀ values ranging from 1.24 µM to 9.75 µM medchemexpress.com.
This compound has been instrumental in elucidating the critical roles of CREBBP/EP300 bromodomains, including their involvement in regulatory T cell biology researchgate.net. Studies utilizing PF-CBP1 have shown that inhibition of CBP/EP300 bromodomains leads to a decrease in somatic-specific gene expression, histone H3 lysine (B10760008) 27 acetylation (H3K27Ac), and chromatin accessibility at target promoters and enhancers researchgate.net. Such investigations contribute significantly to uncovering pathways that maintain cell identity, highlighting the distinct functions of different coactivator domains in cellular reprogramming researchgate.net.
Table 1: PF-CBP1 Selectivity Profile Against Bromodomains
| Target Bromodomain | IC₅₀ (nM) | Selectivity (vs. CBP) |
| CREBBP | 125 | 1x |
| EP300 | 363 | - |
| BRD4 | >12500 | >100-fold |
| BRD2-1 | 1240 | - |
| BRD3-1 | 1380 | - |
| BRD3-2 | 4220 | - |
| BRD4-1 | 1540 | - |
| BRD4-2 | 9750 | - |
| BRDT-1 | 2440 | - |
| TAF1-2 | 3390 | - |
| TAF1L-2 | 7290 | - |
Data compiled from medchemexpress.comselleckchem.com. Note: Selectivity is generally reported against BRD4.
Contribution to Understanding Epigenetic Dysregulation in Inflammatory Diseases
PF-CBP1 has provided valuable insights into the role of epigenetic dysregulation in inflammatory diseases. It has been shown to reduce the expression of lipopolysaccharide (LPS)-induced inflammatory cytokines, including interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interferon-beta (IFN-β), in primary macrophages medchemexpress.comselleckchem.com. Specifically, PF-CBP1 at 3 µM significantly decreases IL-1β expression, and at 10 µM, it moderately reduces IL-6 and IFN-β expression in J774 cells medchemexpress.com.
The dysregulation of CREB (cAMP response element-binding protein) has been linked to several immune-mediated diseases, suggesting that selective targeting of CREB could offer therapeutic benefits for inflammatory conditions nih.govuva.nl. PF-CBP1's ability to modulate key inflammatory genes in primary macrophages underscores its utility in this area medchemexpress.com. The compound's impact on specific and distinct molecular targets suggests its potential for investigating therapeutic opportunities in inflammation that possess molecular etiologies mechanistically different from those associated with BET (Bromodomain and Extra-Terminal domain) proteins uva.nl. These findings collectively highlight the potential application of CBP/p300 bromodomain inhibitors as novel strategies for treating inflammatory diseases rsc.org.
Exploration in Preclinical Models of Neurological Disorders (e.g., Epilepsy, Parkinson's Disease)
PF-CBP1 has been explored for its potential relevance in neurological disorders, including epilepsy and Parkinson's disease. The compound has been observed to downregulate the expression of Regulator of G-protein Signaling 4 (RGS4) in cortical neurons medchemexpress.comselleckchem.com. RGS4 is a target that has been linked to Parkinson's disease medchemexpress.comselleckchem.com. In cortical neuron cells, PF-CBP1 significantly reduced RGS4 mRNA levels by 49% relative to the vehicle at concentrations ranging from 100 nM to 1000 nM medchemexpress.com.
Epigenetic mechanisms, particularly histone modification, are recognized as crucial regulators of gene expression and cellular function in the development and progression of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy researchgate.net. Emerging evidence suggests that aberrant histone acetylation and altered transcriptional regulation contribute to the pathophysiology of Parkinson's disease researchgate.net. Additionally, dysregulated expression of circadian clock genes has been implicated in epilepsy nih.gov. The ability of PF-CBP1 to modulate gene expression in neurons, as demonstrated by its effect on RGS4, positions it as a valuable tool for further research into the epigenetic underpinnings of these complex neurological conditions.
Potential for Target Validation in Epigenetic Drug Discovery
PF-CBP1's high selectivity for CBP/EP300 bromodomains makes it an invaluable chemical probe for target validation in epigenetic drug discovery medchemexpress.commedchemexpress.comselleckchem.com. Epigenetic alterations, unlike genetic mutations, are considered reversible, rendering epigenetic targets highly promising for therapeutic intervention . The selective inhibition offered by compounds like PF-CBP1 allows researchers to precisely elucidate the functions of individual epigenetic proteins, providing a clearer understanding of their roles in disease pathogenesis researchgate.net.
The utility of PF-CBP1 extends to highlighting the importance of CREBBP/EP300 bromodomain inhibition as a novel, small molecule-based approach, as demonstrated in areas such as cancer immunotherapy, even though the primary focus here is not oncology researchgate.net. Its status as a validated chemical probe, reviewed on chemicalprobes.org and sold for research purposes under agreement from Pfizer Inc., underscores its reliability and importance in the field . By enabling the demonstration of distinct functions for different coactivator domains in processes like cellular reprogramming, PF-CBP1 contributes significantly to the foundational knowledge required for the development of targeted epigenetic therapies researchgate.net.
Future Directions and Emerging Research Avenues
Uncovering Additional Molecular Targets and Off-Target Interactions
While PF CBP1 exhibits high selectivity for the bromodomains of CREBBP and EP300, the intricate landscape of bromodomain-containing proteins (BCPs) presents ongoing opportunities for further characterization. The human genome encodes approximately 56 distinct bromodomains across 42 BCPs, and the field of bromodomain inhibitors continually strives for enhanced specificity to mitigate potential dose-limiting toxicities arising from off-target effects. mdpi.comnih.govmdpi.com Future investigations will likely involve comprehensive profiling of this compound against a broader array of bromodomains to meticulously map any subtle off-target interactions that may not have been fully characterized in initial screens. This expanded profiling could utilize advanced biochemical and biophysical assays to provide a more complete selectivity landscape. The pursuit of "selective bromodomain targeting" remains a key objective in the development of epigenetic therapies, suggesting that ongoing efforts will aim to further refine the specificity of compounds like this compound. hematologyandoncology.netresearchgate.net
Table 1: Selectivity Profile of this compound Against Key Bromodomains
| Bromodomain Target | IC50 (nM) | Selectivity (vs. CBP) | Reference |
| CREBBP | 125 | N/A | medchemexpress.comselleckchem.commedchemexpress.com |
| EP300 | 363 | N/A | medchemexpress.comselleckchem.commedchemexpress.com |
| BRD4 | >12500 | >100-fold | medchemexpress.comselleckchem.commedchemexpress.comcaymanchem.com |
| BRD2-1 | 1240 | >10-fold | medchemexpress.com |
| BRD3-1 | 1380 | >10-fold | medchemexpress.com |
| BRD3-2 | 4220 | >10-fold | medchemexpress.com |
| BRD4-1 | 1540 | >10-fold | medchemexpress.com |
| BRD4-2 | 9750 | >10-fold | medchemexpress.com |
| BRDT-1 | 2440 | >10-fold | medchemexpress.com |
| TAF1-2 | 3390 | >10-fold | medchemexpress.com |
| TAF1L-2 | 7290 | >10-fold | medchemexpress.com |
Investigating Broader Biological Roles Beyond Inflammation and Neurology
While this compound's initial characterization focused on inflammation and neurological disorders, the ubiquitous roles of CBP and EP300 as transcriptional coactivators suggest a much broader biological impact. These proteins are integral to the regulation of numerous genes involved in cell growth, differentiation, and survival, and their dysregulation is implicated in various human cancers. nih.gov Preclinical studies have already indicated that this compound possesses antiproliferative and pro-differentiation effects in various cancer cell lines, both in vitro and in vivo. This positions this compound as a potential therapeutic agent in oncology, extending its utility beyond its current primary indications.
Further research is anticipated to explore this compound's influence on other inflammatory pathways beyond macrophage responses, given that CBP/p300 are broadly involved in inflammatory processes. Moreover, the success of other CBP/p300 bromodomain inhibitors, such as GNE-781 and GNE-049, in repressing oncogenes like MYC in leukemia cells and augmenting tumor immune responses in mouse models of colon and breast cancers, provides a strong rationale for investigating similar broader biological roles for this compound. researchgate.net These findings collectively suggest that this compound's therapeutic potential may extend to a wider range of diseases where CBP/EP300 activity is aberrantly regulated.
Advancements in Methodologies for Assessing Bromodomain Inhibitor Function
The ongoing development of bromodomain inhibitors necessitates continuous advancements in the methodologies used to assess their function, selectivity, and mechanism of action. Beyond traditional biochemical assays for IC50 determination and Isothermal Titration Calorimetry (ITC) for binding affinity (Kd) and selectivity, newer techniques and approaches are becoming increasingly vital. medchemexpress.comselleckchem.com
Future methodological advancements relevant to this compound and similar bromodomain inhibitors include:
High-Throughput Screening Platforms: Integration of advanced cell-based screening, virtual screening, and AI-driven drug screening platforms can accelerate the identification of novel interactions and optimize compound properties. medchemexpress.commedchemexpress.com
Biophysical Techniques: Techniques like Surface Plasmon Resonance (SPR) and Affinity Mass Spectrometry offer detailed insights into binding kinetics and stoichiometry, providing a more comprehensive understanding of inhibitor-target interactions. medchemexpress.commedchemexpress.com
Targeted Protein Degradation (PROTACs): The emergence of protein degradation strategies, such as PROTACs, represents a significant advancement. While this compound is an inhibitor, future research may explore its application in designing degraders for CBP/EP300, which could offer more profound and sustained target modulation than traditional inhibition. hematologyandoncology.netresearchgate.net
Dual-Targeting Approaches: The concept of dual-kinase inhibition, where a single molecule targets both a kinase and a bromodomain, is an emerging strategy that could lead to more effective therapies by simultaneously addressing multiple disease pathways. hematologyandoncology.netresearchgate.net
Enhanced Selectivity Profiling: Given the structural similarities among bromodomains, there is a recognized need for more robust and comprehensive methods to examine the selectivity of new bromodomain inhibitors across the entire bromodomain family. mdpi.com This includes developing assays that can distinguish subtle differences in binding pockets and functional outcomes.
Integration with Combination Therapies in Preclinical Disease Models
The integration of this compound into combination therapy regimens represents a promising future direction, particularly in preclinical disease models where single-agent efficacy may be limited. This strategy aims to leverage synergistic effects, overcome drug resistance, and target multiple signaling pathways simultaneously. mdpi.comhematologyandoncology.netresearchgate.net
Preclinical studies with other bromodomain inhibitors have already demonstrated the potential of such combinations:
Oncology: For instance, the BET inhibitor CPI-203 showed synergy with the BCL2 inhibitor ABT-199 in aggressive double-hit lymphoma models, and ABBV-075 demonstrated efficacy when combined with venetoclax (B612062) in diffuse large B-cell lymphoma (DLBCL) models. hematologyandoncology.net Given this compound's demonstrated antiproliferative effects and the role of CBP/EP300 in cancer, similar combination strategies in various cancer models are highly relevant. Other CBP/p300 bromodomain inhibitors have been shown to augment tumor immune response and suppress tumor growth in mouse models of colon and breast cancers, suggesting a strong rationale for this compound in analogous combination studies. researchgate.net
Inflammatory and Autoimmune Diseases: Epigenetic inhibitors, including HDAC inhibitors and BET inhibitors, have shown strong efficacy in preclinical models of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). mdpi.com This broad applicability of epigenetic modulators suggests that this compound, with its anti-inflammatory properties, could be integrated into combination therapies for these conditions.
Specific Disease Models: Research in colorectal cancer models has shown that genomic analysis can guide effective individualized treatment, with combination therapy leading to tumor regression and inhibition of metastasis. plos.org While this example involved CDK6 and MEK inhibitors, it highlights the principle of rational combination design. Furthermore, another CBP-binding inhibitor, ICG-001, demonstrated efficacy in Min mouse and nude mouse xenograft models of colon cancer, reinforcing the therapeutic relevance of targeting CBP in cancer and opening avenues for this compound in similar combination studies. pnas.org
Table 2: Potential Combination Therapy Strategies for this compound in Preclinical Models
| Disease Area | Rationale for Combination | Example Combination Partner (General Class) | Anticipated Outcome |
| Oncology | Overcoming resistance, targeting multiple oncogenic pathways, enhancing immune response | Chemotherapeutics, targeted therapies (e.g., BCL2 inhibitors, kinase inhibitors), immunotherapies | Enhanced tumor growth inhibition, reduced metastasis, improved survival |
| Inflammation | Broader anti-inflammatory effects, modulating diverse immune cell functions | Anti-inflammatory drugs, other epigenetic modulators (e.g., HDAC inhibitors) | Potentiated reduction of inflammatory cytokines, amelioration of disease symptoms |
| Neurology | Addressing complex neurodegenerative pathways, neuroprotection | Neuroprotective agents, disease-modifying drugs | Enhanced neuronal survival, improved neurological function |
Q & A
Basic Research Questions
Q. How can researchers systematically identify gaps in existing literature on PF CBP1 to formulate impactful research questions?
- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure inquiries. Conduct systematic reviews to map current knowledge and highlight understudied mechanisms, such as this compound's interaction with specific cellular pathways. For example, a PICO-based question could be: "In mammalian cell models (P), how does this compound inhibition (I) compared to wild-type expression (C) affect apoptosis regulation (O)?" .
Q. What are the best practices for designing reproducible experiments to study this compound's biochemical properties?
- Methodological Answer :
- Experimental Replication : Include triplicate measurements for key assays (e.g., binding affinity studies) and negative/positive controls.
- Protocol Documentation : Follow guidelines from academic journals (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis, purification, and characterization steps. For new compounds, provide NMR, HPLC, and mass spectrometry data .
- Statistical Precision : Report numerical data to reflect instrumental precision (e.g., ±0.01 nM for affinity measurements) and avoid overstating significance without statistical validation .
Q. How can researchers ensure reproducibility of this compound-related findings across different laboratories?
- Methodological Answer : Share raw data, code, and stepwise protocols via repositories like Zenodo or Figshare. Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable). For example, publish detailed synthetic procedures for this compound derivatives, including reaction conditions (temperature, solvent ratios) and purification thresholds .
Advanced Research Questions
Q. How can contradictions in this compound's reported mechanisms (e.g., pro-apoptotic vs. anti-apoptotic effects) be resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., cell type-specific responses or dosage discrepancies).
- Sensitivity Testing : Replicate conflicting experiments under standardized conditions (e.g., uniform cell lines, matched this compound concentrations) .
- Mechanistic Profiling : Use CRISPR-based knockouts or siRNA silencing to isolate this compound's role in apoptotic pathways .
Q. What methodologies are optimal for integrating this compound's multi-omics data (e.g., transcriptomic, proteomic) into a unified model?
- Methodological Answer :
- Data Integration Tools : Employ platforms like Tab2Know (Figure 5.1, ) to harmonize heterogeneous datasets.
- Network Analysis : Use STRING or Cytoscape to map this compound's interaction partners and pathway enrichment.
- Validation Workflow : Cross-validate omics findings with functional assays (e.g., co-immunoprecipitation for protein interactions) .
Q. How can advanced statistical models improve the interpretation of this compound's dose-response relationships in heterogeneous cell populations?
- Methodological Answer : Apply mixed-effects models to account for inter-cell variability or Bayesian frameworks to quantify uncertainty. For example, use a logistic regression model to correlate this compound concentration with mitochondrial membrane potential changes, adjusting for cell cycle phase .
Methodological and Ethical Considerations
Q. What strategies enhance the efficiency of literature reviews for this compound-related studies?
- Methodological Answer : Use Boolean operators (e.g.,
("this compound" AND "apoptosis") NOT "cancer") in databases like PubMed or Scopus. Prioritize primary sources and systematic reviews over opinion-based articles .
Q. How should researchers handle negative or inconclusive results in this compound experiments?
- Methodological Answer : Publish negative findings in repositories like Journal of Negative Results to combat publication bias. Use sensitivity power analyses to determine if non-significant results stem from insufficient sample sizes .
Q. What ethical standards govern the use of this compound in animal or human-derived models?
- Methodological Answer : Obtain IRB/IACUC approvals for studies involving human/animal tissues. Adhere to ARRIVE guidelines for preclinical reporting, including randomization and blinding protocols .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
